![molecular formula C21H20ClN3O2S B6569184 4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 921834-69-7](/img/structure/B6569184.png)
4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, also known as 4-chloro-N-(t-butyl)-1,3-thiazol-2-yl)benzamide, is an organic compound with a wide range of applications in scientific research and laboratory experiments. This compound is a derivative of the benzamide group and is composed of a 4-chloro-N-t-butyl-1,3-thiazol-2-yl moiety linked to a benzene ring. It is a white solid that is soluble in organic solvents such as ethanol and methanol, and has a molecular weight of 313.84 g/mol.
科学研究应用
4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research and laboratory experiments. It has been used as a reagent in the synthesis of various heterocyclic compounds, as well as in the synthesis of drugs and other pharmaceuticals. Additionally, it has been used as a catalyst for organic reactions, such as the synthesis of polymers and the synthesis of organic acids.
作用机制
The mechanism of action of 4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is not yet fully understood. However, it is thought to act as a nucleophile, meaning that it can donate electrons to form a new bond with a substrate molecule. This reaction is known as a nucleophilic substitution reaction, and is the basis for many of the reactions that this compound is used in.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide have not yet been studied in any great detail. However, it is known to have some effect on the metabolism of certain drugs, as well as on the activity of certain enzymes. It has also been suggested that this compound may have some anti-inflammatory properties, although this has yet to be confirmed.
实验室实验的优点和局限性
The main advantage of using 4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide in laboratory experiments is that it is relatively easy to synthesize, and can be used in a wide range of reactions. Furthermore, it is relatively stable, and can be stored for long periods of time without degrading.
One of the main limitations of using this compound is that it is not particularly soluble in water, meaning that it must be used in organic solvents such as ethanol or methanol. Additionally, its reactivity can vary depending on the reaction conditions, so it is important to ensure that the correct conditions are used in order to obtain the desired product.
未来方向
Given the wide range of applications of 4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, there are many potential future directions for research. For example, further studies could be conducted to understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research could be conducted to develop new methods of synthesis, or to develop new applications for this compound. Finally, research could also be conducted to investigate the effects of this compound on other biological systems, such as plants or animals, in order to determine its potential as a therapeutic agent.
合成方法
4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can be synthesized from 4-chlorobenzonitrile and t-butyl isothiocyanate. The synthesis involves a nucleophilic substitution reaction, in which the t-butyl isothiocyanate displaces the chlorine atom from the 4-chlorobenzonitrile molecule. The resulting product is then reacted with a base, such as potassium carbonate, to form the desired compound.
属性
IUPAC Name |
4-chloro-N-[4-[2-oxo-2-(3-phenylpropylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c22-17-10-8-16(9-11-17)20(27)25-21-24-18(14-28-21)13-19(26)23-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,14H,4,7,12-13H2,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSESHGYHTNVNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

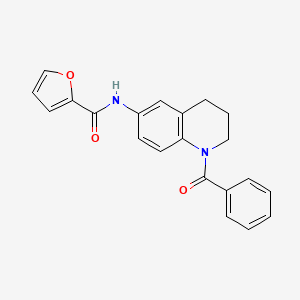
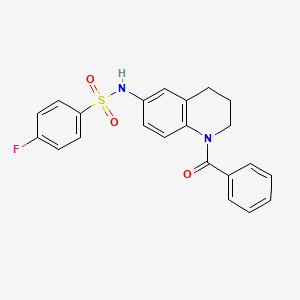
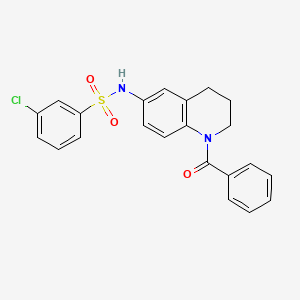
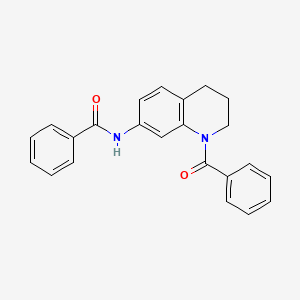
![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6569134.png)
![3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569140.png)
![2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B6569147.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6569151.png)
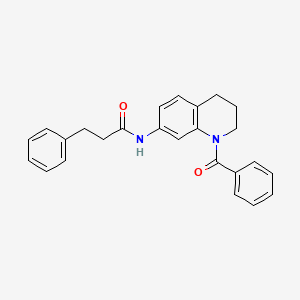
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide](/img/structure/B6569155.png)
![3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6569160.png)
![8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569176.png)
![N-(2-phenylethyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569190.png)
![8-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569196.png)